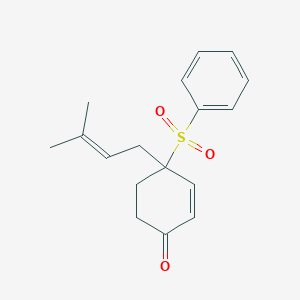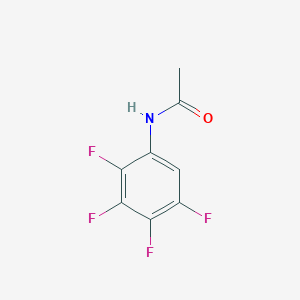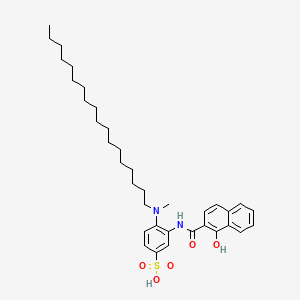![molecular formula C16H17Cl2N3 B11941332 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline CAS No. 199735-57-4](/img/structure/B11941332.png)
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is used in various applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline typically involves the diazotization of 2,3-dichloroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include:
Diazotization: 2,3-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-diethylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and pH precisely.
化学反応の分析
Types of Reactions
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Depending on the conditions, oxidation can yield various products, including quinones or nitro compounds.
Reduction: Reduction typically results in the formation of 2,3-dichloroaniline and N,N-diethylaniline.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo compound reactivity.
Biology: The compound can be used in staining techniques for biological specimens.
Medicine: Research into its potential use in drug development and as a model compound for studying azo compound metabolism.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylbenzeneamine
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylphenylamine
Uniqueness
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity profiles.
特性
CAS番号 |
199735-57-4 |
|---|---|
分子式 |
C16H17Cl2N3 |
分子量 |
322.2 g/mol |
IUPAC名 |
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-15-7-5-6-14(17)16(15)18/h5-11H,3-4H2,1-2H3 |
InChIキー |
ARNYCJGWBMBZKM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


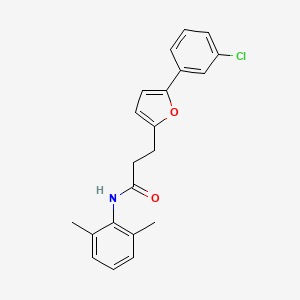
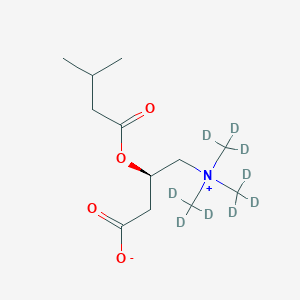
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)

